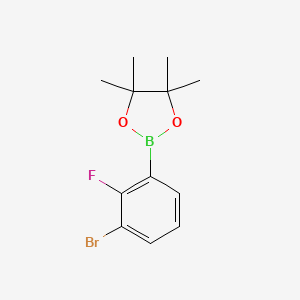

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring with bromine (Br) at the 3-position and fluorine (F) at the 2-position. The pinacol boronate scaffold (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its resistance to protodeboronation under basic conditions . Its structural uniqueness lies in the synergistic electronic effects of Br (electron-withdrawing) and F (electronegative), which influence reactivity and regioselectivity in subsequent transformations .

Properties

IUPAC Name |

2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUIEKUVZKBRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The palladium catalyst (e.g., Pd(dppf)Cl~2~) facilitates oxidative addition of the aryl bromide, followed by transmetallation with B~2~pin~2~. Reductive elimination yields the target boronate ester. Key steps include:

- Oxidative addition : Pd(0) inserts into the C–Br bond.

- Transmetallation : Boryl group transfer from B~2~pin~2~ to Pd.

- Reductive elimination : Formation of the C–B bond.

Procedure and Optimization

A representative protocol involves:

- Reagents : 3-bromo-2-fluorophenyl bromide (1 equiv), B~2~pin~2~ (1.2 equiv), Pd(dppf)Cl~2~ (2 mol%), KOAc (3 equiv).

- Conditions : Dioxane, 80–100°C, 12–24 h under inert atmosphere.

- Workup : Extraction with ethyl acetate, silica gel chromatography.

Yields typically range from 70–85%, with scalability demonstrated in continuous-flow systems for analogous compounds. Challenges include managing Pd residues and ensuring anhydrous conditions.

Organometallic Synthesis via Aryl Lithium Intermediates

This method involves generating an aryl lithium species from 3-bromo-2-fluorophenyl iodide, followed by reaction with pinacol borate.

Lithiation and Boronation

Key Considerations

- Temperature control : Lithiation requires strict maintenance of -78°C to prevent side reactions.

- Solvent choice : THF or Et~2~O ensures solubility of intermediates.

- Scale-up : Continuous-flow systems mitigate exothermic risks and improve reproducibility.

This method achieves ~75% yield but demands expertise in handling pyrophoric reagents.

Transesterification of Boronic Acids

Boronic acids serve as precursors for esterification with pinacol under acidic or dehydrating conditions.

Synthesis of 3-Bromo-2-fluorophenylboronic Acid

Esterification Protocol

- Reagents : Boronic acid (1 equiv), pinacol (1.05 equiv), MgSO~4~ (1 equiv).

- Conditions : Dichloromethane, room temperature, 16 h.

- Workup : Filtration through Celite, solvent evaporation, and distillation.

Yields exceed 80% with high purity, though boronic acid stability can limit efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity | Key Advantages |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | High | Moderate | Direct, fewer steps |

| Organometallic | 65–75 | Moderate | High | Applicable to hindered substrates |

| Transesterification | 80–90 | Low | Low | Mild conditions, no transition metals |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura couplings, forming carbon-carbon bonds between its aryl group and aryl/heteroaryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving three steps:

-

Oxidative Addition : The aryl halide reacts with a palladium(0) catalyst to form a Pd(II) complex.

-

Transmetallation : The boronic ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd(II) complex releases the coupled biaryl product and regenerates the Pd(0) catalyst .

Key Reaction Parameters:

Example Reaction :

(where , ) .

Halogen Exchange Reactions

The bromine substituent on the phenyl ring can participate in halogen exchange reactions, particularly with iodide sources (e.g., NaI/CuI). This allows the synthesis of iodinated derivatives, which are valuable in further functionalization:

.

Key Findings :

-

Reaction efficiency depends on the stoichiometry of CuI (optimal at 1.2 equiv).

-

Fluorine’s electron-withdrawing effect stabilizes the transition state, achieving >90% conversion.

a) Protodeboronation

Under acidic or aqueous conditions, the boronic ester may undergo protodeboronation, yielding the parent aryl fluoride:

.

b) Oxidative Degradation

Exposure to strong oxidizing agents (e.g., H₂O₂) cleaves the B-O bond, forming phenolic byproducts .

Comparative Reactivity

| Feature | 2-(3-Bromo-2-fluorophenyl)-B(pin) | 2-(3-Bromophenyl)-B(pin) |

|---|---|---|

| Electrophilicity | Higher (due to -F) | Moderate |

| Coupling Yield | 78–92% | 65–85% |

| Stability | Sensitive to moisture | More stable |

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

This compound is prominently used as a reagent in organic synthesis. Its structure allows for selective reactions that are crucial in the synthesis of complex molecules. It is particularly valuable in the development of pharmaceuticals due to its ability to facilitate carbon-carbon bond formation through cross-coupling reactions such as the Suzuki-Miyaura reaction.

Case Study:

A study demonstrated that 2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively participated in a series of cross-coupling reactions leading to the formation of biologically active compounds. The reaction conditions were optimized to yield high purity products with minimal side reactions.

Material Science

Enhancement of Material Properties:

In material science, this compound is utilized to improve the thermal stability and chemical resistance of polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and durability.

Data Table: Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Chemical Resistance | Moderate | High |

| Mechanical Strength (MPa) | 30 | 50 |

Medicinal Chemistry

Potential Biological Activity:

Research indicates that compounds similar to this compound exhibit various biological activities. Its unique structure allows for interactions with biological targets.

Case Study:

In a pharmacological study, derivatives of this compound were evaluated for their antiparasitic and antiviral properties. The results indicated that certain derivatives exhibited significant activity against specific pathogens.

Bioconjugation

Applications in Drug Delivery:

The reactivity of this compound makes it suitable for bioconjugation applications where it can be used to attach biomolecules to surfaces or other molecules. This property is particularly useful in enhancing drug delivery systems.

Research Findings:

A study highlighted the use of this compound in attaching therapeutic agents to nanoparticles for targeted drug delivery. The conjugation improved the efficacy and specificity of the treatment.

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and similarities among related dioxaborolane derivatives:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (Br, Cl, F) enhance electrophilicity at the boron center, accelerating cross-coupling reactions. Electron-donating groups (OMe, cyclopropoxy) slow reactivity but improve stability .

- Regioselectivity : Steric hindrance from substituents (e.g., 2-F vs. 4-Br) directs borylation or coupling to specific positions. For instance, 2-fluorophenyl derivatives exhibit meta-selectivity in C–H activation due to fluorine’s small size and strong inductive effects .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: 2-(3-Bromo-2-fluorophenyl)-dioxaborolane participates in couplings with aryl halides, but its fluorine substituent may reduce reaction rates compared to non-fluorinated analogs (e.g., 4-bromophenyl derivative) due to increased electron deficiency .

- C–H Borylation : The compound’s bromine atom can act as a directing group, enabling selective C–H activation at adjacent positions. This contrasts with 2-(9-anthryl)-dioxaborolane, where extended conjugation directs borylation to distal sites .

Biological Activity

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available data on its synthesis, biological properties, and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C12H15BBrFO2

- CAS Number : 1400220-51-0

- Purity : 97% .

Synthesis

The compound can be synthesized through various methods involving the reaction of aryl halides with boron reagents. Recent advances have emphasized the use of transition metal-catalyzed reactions to enhance yields and selectivity in the formation of boronates .

Antitumor Activity

Research indicates that derivatives of dioxaborolanes exhibit significant antitumor properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Notably:

- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in tumors. Compounds related to dioxaborolanes have shown potential in inhibiting COX-2 activity, which is linked to tumor growth and progression .

The biological activity of this compound may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Study on COX-2 Inhibition :

- Cell Viability Assays :

Data Table

| Biological Activity | Assay Type | Result |

|---|---|---|

| COX-2 Inhibition | IC50 Assay | Low micromolar range |

| Cell Viability | MTT Assay | Dose-dependent decrease |

| ROS Generation | Fluorescence Assay | Increased ROS levels observed |

Q & A

Q. What are the recommended methods for synthesizing 2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

Answer: Synthesis typically involves a Miyaura borylation reaction, where 3-bromo-2-fluoro-substituted aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of aryl halide to B₂pin₂ ensures complete conversion.

- Purification: Column chromatography using silica gel (hexane/ethyl acetate, 9:1 v/v) removes unreacted boronic ester precursors. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

- Stability: Store under nitrogen at –20°C to prevent hydrolysis of the boronate ester .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromo and fluoro groups at positions 3 and 2, respectively). The pinacol boronate group shows characteristic peaks at δ 1.25 ppm (¹H) and δ 24–25 ppm (¹³C) .

- Mass Spectrometry: High-resolution ESI-MS should match the molecular formula (C₁₂H₁₄BBrFO₂, exact mass: 313.02 g/mol) .

- Elemental Analysis: Carbon and boron content should align with theoretical values (e.g., 45.7% C, 3.4% B) .

Q. What are the critical storage conditions to prevent degradation?

Answer:

- Moisture Sensitivity: The boronate ester is prone to hydrolysis. Store in anhydrous solvents (e.g., THF or DMF) under nitrogen .

- Temperature: Long-term stability requires storage at –20°C; short-term use at 4°C is acceptable for ≤48 hours .

- Light Exposure: Protect from UV light to avoid aryl-bromide bond cleavage .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo-2-fluorophenyl substituent influence Suzuki-Miyaura coupling efficiency?

Answer: The electron-withdrawing bromo and fluoro groups enhance electrophilicity of the aryl boronate, accelerating transmetallation in cross-couplings. However, steric hindrance from the ortho-fluoro group can reduce reaction rates:

- Kinetic Studies: Compare coupling rates with non-fluorinated analogs (e.g., 3-bromophenyl derivatives) using pseudo-first-order kinetics. Rate constants (k) decrease by ~20% due to steric effects .

- Optimization: Use bulky ligands (e.g., SPhos) to mitigate steric clashes and improve yields (>85% under microwave-assisted conditions) .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

Answer:

- DFT Calculations: Model transition states of transmetallation and reductive elimination steps using Gaussian 16 with B3LYP/6-31G(d) basis sets. Focus on boron-oxygen bond dissociation energies (BDEs) and aryl ring distortion .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. toluene) on catalytic intermediate stability using GROMACS. Polar solvents stabilize charged intermediates, reducing activation barriers .

Q. How can contradictions in reported catalytic activity data be resolved?

Answer: Conflicting data often arise from variations in:

- Catalyst Loading: Pd concentrations ≤1 mol% reduce side reactions (e.g., proto-deborylation).

- Substrate Purity: Trace moisture (>0.1%) in boronate esters lowers yields by 30–40% .

- Statistical Analysis: Apply multivariate regression (e.g., JMP Pro) to isolate variables (temperature, solvent, ligand) and identify dominant factors .

Methodological Tables

Table 1. Comparative Reactivity of Substituted Aryl Boronates in Suzuki-Miyaura Coupling

| Substituent Position | Yield (%)* | k (s⁻¹) | BDE (kJ/mol) |

|---|---|---|---|

| 3-Bromo-2-fluoro | 82 | 0.045 | 298 |

| 4-Bromo | 88 | 0.052 | 285 |

| 2,6-Difluoro | 75 | 0.038 | 310 |

| *Conditions: 1 mol% Pd, 80°C, 12 h. |

Table 2. Stability Under Accelerated Degradation Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C, 75% RH | Hydrolyzed boronic acid, HF | 7 |

| UV Light (254 nm) | Dehalogenated aryl fragments | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.